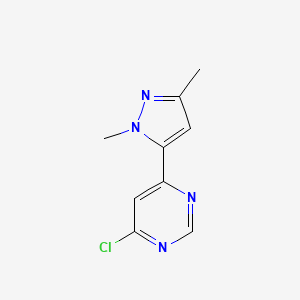

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYNMYXGTIMMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine generally follows a multi-step process involving:

- Preparation of pyrimidine precursors,

- Introduction of chloro substituent at the 4-position,

- Coupling with a 1,3-dimethyl-pyrazolyl moiety at the 6-position.

Two main synthetic routes have been documented:

Route 1: Chlorination of Pyrimidin-4-one Followed by Pyrazole Coupling

Starting Material Preparation : Alkylated thiouracils are reacted with hydrazine hydrate in ethanol under reflux (3 hours) to yield 2-hydrazino-6-methylpyrimidin-4-one derivatives.

Chlorination : Treatment of the pyrimidin-4-one intermediate with phosphorus oxychloride (POCl₃) under reflux (2 hours) converts the 4-oxo group into a 4-chloro substituent, producing 4-chloro-2-hydrazino-6-methylpyrimidine.

Pyrazole Formation and Coupling : The chloro-pyrimidine intermediate is reacted with acetyl acetone in ethanol under reflux for 3 hours, facilitating cyclization to form the 1,3-dimethyl-pyrazolyl substituent at the 6-position.

Isolation and Purification : The product is neutralized, filtered, washed, and dried to yield the target compound with yields reported up to 94%.

Key Reaction Conditions and Data:

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine reaction | Hydrazine hydrate, ethanol, reflux | 3 hours | - | Formation of pyrimidin-4-one |

| Chlorination | POCl₃, reflux | 2 hours | - | Introduction of 4-chloro group |

| Pyrazole coupling | Acetyl acetone, ethanol, reflux | 3 hours | 94 | Formation of pyrazolyl substituent |

- ^1H NMR (DMSO-d6): δ 5.93 (s, 1H, pyrimidine -CH), 7.03 (s, 1H, pyrazole -CH)

- IR (KBr): Absence of NH and amide carbonyl groups confirms substitution

- MS (CI): m/z 223 [M+1]^+

This route emphasizes classical chlorination and pyrazole ring formation under reflux conditions, offering high yields and purity.

Route 2: Direct Nucleophilic Substitution of 4-Chloropyrimidine with Pyrazole Derivative

An alternative approach involves:

Starting Materials : 4-chloro-6-methyl-2-(methylthio)pyrimidine is prepared by reaction of S-alkylated thiouracils with POCl₃.

Nucleophilic Substitution : The 4-chloro substituent is displaced by the nucleophilic 1,3-dimethyl-1H-pyrazol-5-yl group under controlled temperature (0–5 °C initially, then heated to 55–70 °C) in solvents such as acetone or ethanol.

Workup : After reaction completion, the mixture is neutralized, and the product is isolated by filtration and drying.

This method allows direct installation of the pyrazolyl substituent onto the pyrimidine ring, avoiding intermediate hydrazine derivatives.

Additional Synthetic Insights

Methylation : Methyl groups at the 1,3-positions of pyrazole are typically introduced via methylating agents such as methyl iodide in the early stages of pyrazole synthesis.

Catalysts and Bases : Potassium carbonate or sodium hydride are commonly used bases to facilitate nucleophilic substitution reactions.

Reaction Monitoring : Thin-layer chromatography (TLC) is widely used to monitor reaction progress.

Purification : Column chromatography and recrystallization are standard purification techniques to achieve high purity.

Research Findings and Characterization

Spectroscopic Characterization

| Technique | Observations | Interpretation |

|---|---|---|

| ^1H NMR | Singlets at δ ~2.15-2.63 ppm (CH3), singlets at δ ~6.0-7.0 ppm (aromatic H) | Confirms methyl and aromatic protons on pyrazole and pyrimidine rings |

| ^13C NMR | Signals at δ ~13-150 ppm | Carbon environments consistent with substituted pyrimidine and pyrazole |

| IR Spectroscopy | Absence of NH and amide carbonyl peaks | Confirms replacement of keto or amine groups by chloro and pyrazolyl substituents |

| Mass Spectrometry | Molecular ion peaks at m/z 223-225 | Matches molecular weight of target compound |

Yield and Purity

- Yields range from 63% to 94% depending on the synthetic route and reaction conditions.

- Melting points reported around 120–125 °C, consistent with pure crystalline material.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial Activity: Interaction with microbial cell membranes or enzymes.

Anticancer Activity: Inhibition of cell proliferation and induction of apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrimidine and pyrazole rings. Key examples include:

Key Observations :

- Substituent Bulk : Bulky groups (e.g., piperidine in ) reduce reactivity at the 4-chloro position but improve target selectivity in drug design.

- Heterocycle Differences : Replacing pyrazole with imidazole (as in ) introduces basic nitrogen, affecting solubility and hydrogen-bonding interactions.

Reactivity Comparison

The 4-chloro group in the target compound is susceptible to nucleophilic substitution, similar to other 4-chloropyrimidines. For example:

- In 4-chloro-6-(dialkylamino)pyrimidine-5-carboxaldehydes, lithiation at the 5-position followed by formamide treatment enables aldehyde formation, a pathway applicable to the target compound .

- Thieno[2,3-d]pyrimidines synthesized from 4-chloropyrimidines via sodium sulfide and alkylation (e.g., ) suggest the target’s chlorine could be replaced with sulfur-containing moieties for ring expansion .

Pharmacological Potential

- Pyrimidinones (e.g., ) show antibacterial and anticancer activity, hinting that the target’s pyrimidine core could be modified for similar purposes .

- Pyrazolotriazolopyrimidines () undergo isomerization under specific conditions, suggesting the target’s pyrazole group could enable dynamic structural changes in drug design .

Biological Activity

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 215.66 g/mol. The presence of the chloro group and the dimethylpyrazole moiety contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine and pyrazole exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and inhibition of anti-apoptotic proteins .

- VEGFR-2 Inhibition : Compounds similar to this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

- Caspase Activation : The activation of caspases is crucial for the apoptotic process. Certain derivatives have been shown to activate caspase cascades, leading to programmed cell death in cancer cells .

- Antimetabolite Activity : The structural similarity of these compounds to purines allows them to act as antimetabolites, disrupting nucleotide synthesis in rapidly dividing cancer cells .

Anti-inflammatory and Antibacterial Properties

In addition to anticancer activity, pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. They also exhibit antibacterial properties against various pathogens, suggesting their potential as broad-spectrum therapeutic agents .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The compound showed a half-maximal cytotoxic concentration (CC50) significantly lower than that of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.

Comparative Study on Pyrazole Derivatives

A comparative analysis was conducted on various pyrazole derivatives for their antitumor activity. The findings indicated that compounds with similar structural features to this compound exhibited enhanced activity against multiple cancer types while showing lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Key steps include:

- Pyrimidine core formation : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux (80–100°C) .

- Pyrazole coupling : Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with 1,3-dimethylpyrazole in degassed DMF/H₂O at 60–80°C .

- Optimization : Yield improvements (70–85%) require inert atmospheres (N₂/Ar), precise stoichiometric ratios (1:1.2 pyrimidine:pyrazole), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms bond lengths (e.g., C–Cl: 1.72–1.75 Å, C–N: 1.33–1.34 Å) and dihedral angles between pyrimidine and pyrazole rings (e.g., 5–15°) .

- NMR : ¹H NMR (DMSO-d₆) shows pyrazole methyl groups at δ 2.35–2.50 ppm and pyrimidine protons as doublets (δ 8.10–8.30 ppm). ¹³C NMR confirms quaternary carbons (δ 150–160 ppm) .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 250–255 .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, alkoxides):

- Amination : Reacts with primary amines (e.g., NH₃/MeOH, 50°C) to form 4-amino derivatives. Secondary amines require higher temps (80–100°C) .

- Hydrolysis : Controlled hydrolysis (H₂O/EtOH, 70°C) yields 4-hydroxypyrimidine derivatives, while harsh conditions degrade the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for derivatives of this compound?

- Methodological Answer : Contradictions arise from polymorphism or solvent inclusion. Strategies include:

- Variable-temperature XRD : Assess thermal effects on packing (e.g., hydrogen bonding changes at 100–300 K) .

- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to identify outliers .

- Powder XRD : Confirm phase purity and rule out amorphous byproducts .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2) or DNA intercalation. Key parameters: ΔG < −8 kcal/mol, RMSD < 2.0 Å .

- SPR/Biacore : Measures real-time binding kinetics (ka/kd) to immobilized targets. Optimal ligand density: 50–100 RU .

- Fluorescence quenching : Titration with BSA (λex = 280 nm) quantifies Stern-Volmer constants (Ksv) to assess protein affinity .

Q. How can computational chemistry predict and explain conflicting bioactivity data across analogs?

- Methodological Answer :

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values (e.g., against cancer cell lines) .

- MD simulations : Analyze ligand-receptor stability (e.g., 50 ns trajectories in GROMACS) to identify critical residues (e.g., Glu81 in kinase binding) .

- ADMET prediction : SwissADME estimates bioavailability (%F > 30) and toxicity (e.g., hERG inhibition) to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.